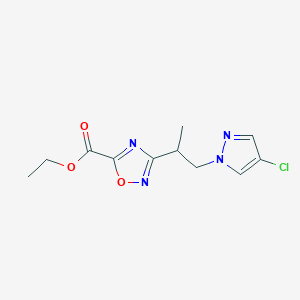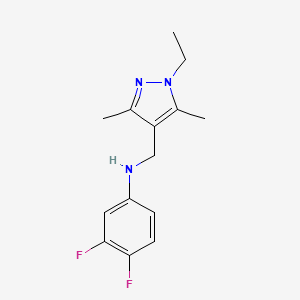
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, methyl groups, and a difluoroaniline moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-carbaldehyde and 3,4-difluoroaniline.
Reaction Conditions: The reaction involves a reductive amination process where the aldehyde group of the pyrazole derivative reacts with the amine group of 3,4-difluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups to more reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amine derivatives or fully reduced forms.
Substitution Products: Substituted pyrazoles with different functional groups.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用机制
The mechanism by which N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
相似化合物的比较
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-carbaldehyde
3,4-Difluoroaniline
N-((1-Methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline
Uniqueness: N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the ethyl group and the difluoroaniline moiety contribute to its distinct properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3/c1-4-19-10(3)12(9(2)18-19)8-17-11-5-6-13(15)14(16)7-11/h5-7,17H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRNAZDAWZRPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
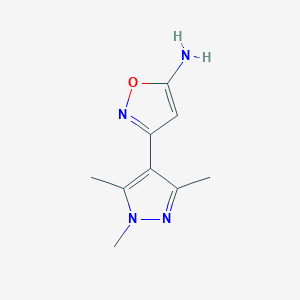
![ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811169.png)
![ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811170.png)
![ethyl 6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811176.png)
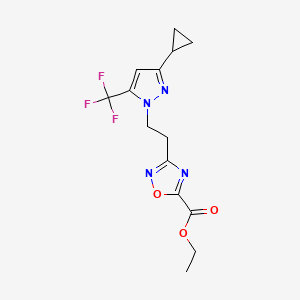
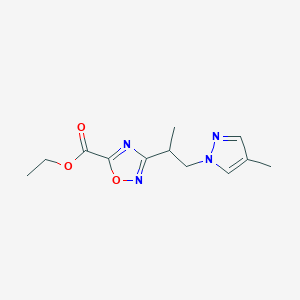
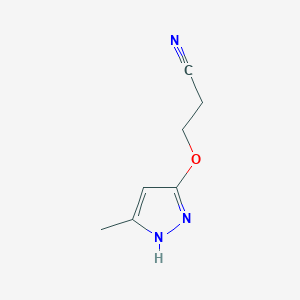
![6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811210.png)
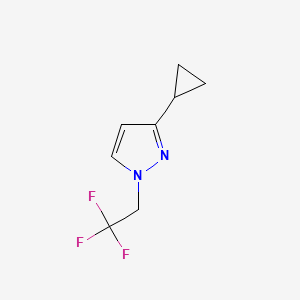
![6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811242.png)
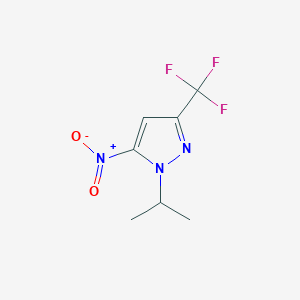
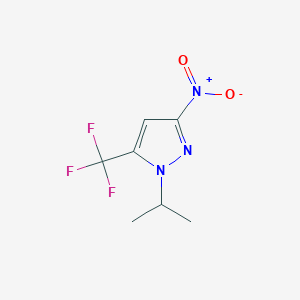
![3-(5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B7811257.png)
